molecular formula C18H19N3O4 B3997771 methyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

methyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3997771
M. Wt: 341.4 g/mol
InChI Key: RZUVKOYTYVGEPR-UHFFFAOYSA-N
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Description

Methyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.13755610 g/mol and the complexity rating of the compound is 688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article summarizes the synthesis, structural characteristics, and biological evaluations of this compound and its derivatives.

Chemical Structure

The compound has a complex structure characterized by a pyrido[2,3-d]pyrimidine core with various substituents that influence its biological activity. The molecular formula is C14H16N4O4C_{14}H_{16}N_{4}O_{4} with a molecular weight of 288.30 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the pyrimidine ring followed by functionalization at various positions to enhance biological activity.

Antitumor Activity

Several studies have evaluated the antitumor properties of this compound and its derivatives against various cancer cell lines.

  • Cytotoxicity Testing :
    • The compound exhibited significant cytotoxic effects on human cancer cell lines such as HeLa and HepG2.
    • The total growth inhibition (TGI) was observed at concentrations ranging from 20 µg/ml to 49 µg/ml depending on the specific derivative tested .
Compound NameCell LineTGI (µg/ml)
Compound 9bHT2935
Compound 9bHepG241
Compound 8aHeLa49

The mechanism through which this compound exerts its antitumor effects may involve the inhibition of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a critical role in protein synthesis and cell proliferation in cancer cells. In vitro studies have shown that certain derivatives can inhibit eEF-2K activity with IC50 values in the low micromolar range .

Antibacterial and Antifungal Activity

In addition to antitumor properties, derivatives of this compound have been screened for antibacterial and antifungal activities using disc diffusion methods. Some derivatives showed promising results against gram-positive bacteria and fungi .

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on various pyrido[2,3-d]pyrimidine derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer activity. For instance, compounds with electron-withdrawing groups showed improved potency against breast cancer cell lines .
  • Case Study on Structural Modifications :
    • Structural modifications were systematically evaluated to understand their impact on biological activity. The introduction of halogen substituents was found to increase the lipophilicity and bioavailability of certain derivatives .

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of tetra-substituted 1,4-dihydropyridines through a one-pot reaction involving methyl acetoacetate and barbituric acid. The synthesis process involves the use of an aluminum-based catalyst (Al(DS)3) and has shown promising yields and purity levels in laboratory conditions .

Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties. A study evaluated its effectiveness against various Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 4 µg/mL against Staphylococcus aureus and other strains .

Structure-Activity Relationship (SAR) Studies

The structure of the compound allows for modifications that can enhance its bioactivity. For instance, the presence of electron-donating groups on the phenyl ring significantly enhances antibacterial activity compared to electron-withdrawing groups . This insight is crucial for designing more effective derivatives.

Antibacterial Efficacy

A comprehensive study screened multiple derivatives of methyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate against a panel of bacteria. Key findings include:

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
5bStaphylococcus aureus194
5bEscherichia coli264
5mKlebsiella pneumonia208
5jStreptococcus pyogenes178

This table illustrates the effectiveness of specific derivatives in inhibiting bacterial growth compared to standard antibiotics like Amoxicillin .

Mechanistic Insights

The proposed mechanism for the antibacterial action involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways due to structural similarities with essential biomolecules in bacteria .

Properties

IUPAC Name

methyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-10-12(17(23)25-4)13(11-8-6-5-7-9-11)14-15(19-10)20(2)18(24)21(3)16(14)22/h5-9,13,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUVKOYTYVGEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 3
methyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 4
methyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 5
methyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
methyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.